molecular formula C3H8NNaO3S B080008 Sodium 3-aminopropane-1-sulfonate CAS No. 14650-46-5

Sodium 3-aminopropane-1-sulfonate

Cat. No. B080008
CAS RN: 14650-46-5
M. Wt: 161.16 g/mol
InChI Key: KMGJRCNLDZGSFX-UHFFFAOYSA-M
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Description

Sodium 3-aminopropane-1-sulfonate, also known as tramiprosate (INN), 3-amino-1-propanesulfonic acid, or 3-APS, is a natural sulfonic acid found in seaweed . It is a sulfated glycosaminoglycan mimetic that was reported to bind soluble Aβ and inhibit the interaction of Aβ with endogenous glycosaminoglycans, thereby preventing β-sheet formation .


Synthesis Analysis

The synthesis of Sodium 3-aminopropane-1-sulfonate involves the formation of the 3-alkyloxy-3-oxopropyl acrylate along with fatty acrylate during the direct esterification of fatty alcohol with acrylic acid in the presence of 0.5% NaHSO4 at 110 °C . The residue was dried under vacuum to get sodium 3- (3-alkyloxy-3-oxopropoxy)-3-oxopropane-1-sulfonate as a white amorphous powder .


Molecular Structure Analysis

The molecular formula of Sodium 3-aminopropane-1-sulfonate is C3H8NNaO3S . The IUPAC name is sodium;3-aminopropane-1-sulfonate . The InChI is InChI=1S/C3H9NO3S.Na/c4-2-1-3-8(5,6)7;/h1-4H2,(H,5,6,7);/q;+1/p-1 . The Canonical SMILES is C(CN)CS(=O)(=O)[O-].[Na+] .


Chemical Reactions Analysis

Sodium 3-aminopropane-1-sulfonate is a versatile and convenient reagent to construct C–S, N–S, C–C and various other bonds . It has emerged as a highly useful building block for the construction of all kinds of sulfonyl-group-containing molecules, such as sulfones or sulfonamides .


Physical And Chemical Properties Analysis

The molecular weight of Sodium 3-aminopropane-1-sulfonate is 161.16 g/mol . It is a colorless, odorless, non-corrosive solid . Most sulfinates are hygroscopic and exist in their hydrated forms .

Mechanism of Action

Target of Action

Sodium 3-aminopropane-1-sulfonate, also known as 3-APS or TAPS, is recognized as a GABAA receptor agonist . The GABAA receptor is a type of GABA receptor, which is a protein in the central nervous system that responds to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.

Mode of Action

As a GABAA receptor agonist, Sodium 3-aminopropane-1-sulfonate mimics the action of GABA. It binds to GABAA receptors, which leads to an increased influx of chloride ions into the neuron. This causes the neuron to become less excitable, thereby exerting a neuroinhibitory effect .

Biochemical Pathways

The primary biochemical pathway affected by Sodium 3-aminopropane-1-sulfonate is the GABAergic system. By acting as an agonist at the GABAA receptor, it enhances the effect of GABA, leading to hyperpolarization of neurons and a decrease in neuronal excitability .

Pharmacokinetics

As a sodium salt, it is likely to be water-soluble and may have good bioavailability .

Result of Action

The molecular and cellular effects of Sodium 3-aminopropane-1-sulfonate’s action primarily involve the reduction of neuronal excitability. By enhancing the inhibitory effects of GABA, it can help to balance the excitatory and inhibitory signals in the brain, potentially reducing symptoms in conditions characterized by excessive neuronal excitability .

Action Environment

The action, efficacy, and stability of Sodium 3-aminopropane-1-sulfonate can be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the ionization state of the compound, which in turn could influence its ability to interact with the GABAA receptor . .

Safety and Hazards

Sodium 3-aminopropane-1-sulfonate may cause serious eye irritation and respiratory irritation . Protective gloves are recommended when handling this compound .

Future Directions

Sodium 3-aminopropane-1-sulfonate has attracted considerable attention due to its versatile reactivity . It has been recognized as a useful building block for organic synthesis and has been studied extensively . Future research may focus on the improvement of classical methods and the development of various novel protocols .

properties

IUPAC Name

sodium;3-aminopropane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO3S.Na/c4-2-1-3-8(5,6)7;/h1-4H2,(H,5,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGJRCNLDZGSFX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8NNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40163385
Record name Sodium 3-aminopropanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40163385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 3-aminopropane-1-sulfonate

CAS RN

14650-46-5, 81028-90-2
Record name Tramiprosate sodium
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 3-aminopropanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40163385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 3-aminopropanesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.167
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Record name 3-Amino-1-propanesulfonic acid sodium salt
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRAMIPROSATE SODIUM
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